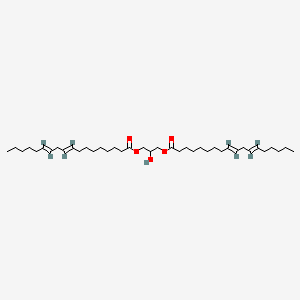

(9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

Übersicht

Beschreibung

- Its chemical structure consists of a glycerol backbone esterified with two molecules of linoelaidic acid.

- Linoelaidic acid is an unsaturated fatty acid with double bonds in specific positions.

Dilinoelaidin: is a diacylglycerol (DAG) that contains the polyunsaturated 18-carbon fatty acid linoelaidic acid at two positions.

Vorbereitungsmethoden

Synthetic Routes: The synthesis of Dilinoelaidin involves esterification of glycerol with linoelaidic acid.

Reaction Conditions: Specific reaction conditions and catalysts used for this esterification process may vary.

Industrial Production: Information on industrial-scale production methods is limited, but research-grade synthesis is feasible.

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Hydrogenation of the conjugated trans-diene system is a key reaction. For analogous esters, such as methyl linolelaidate (C₁₉H₃₄O₂), hydrogenation data reveals an enthalpy change (ΔᵣH°) of -233.0 ± 0.54 kJ/mol when two double bonds are saturated in the presence of hydrogen gas and a catalyst (e.g., palladium) in n-hexane . This corresponds to -116.5 kJ/mol per double bond , consistent with the exothermic nature of hydrogenation.

For the target compound, which contains four double bonds (two per fatty acid chain), the total enthalpy of hydrogenation can be extrapolated to approximately -466 kJ/mol , assuming additive contributions from each double bond. Similar trends are observed in triglycerides like 1,2,3-tris[(E)-9-octadecenoate], where hydrogenation of three double bonds releases -1,577 kJ/mol (or -525 kJ/mol per double bond ) in hexane .

| Compound | Double Bonds | ΔᵣH° (kJ/mol) | Solvent | Reference |

|---|---|---|---|---|

| Methyl linolelaidate | 2 | -233.0 ± 0.54 | n-Hexane | |

| Triglyceride (trielaidin) | 3 | -1,577 | Hexane | |

| Target compound | 4 | ~-466* | — | — |

*Estimated based on per-double-bond contributions from methyl linolelaidate.

Oxidation Reactions

The conjugated diene system is susceptible to oxidation. While specific data for this compound is unavailable, studies on related trans-dienoic esters suggest the following pathways:

-

Ozonolysis : Cleavage of the double bonds would yield aldehydes or ketones. For example, ozonolysis of methyl linolelaidate produces hexanal and nonanal derivatives .

-

Autoxidation : Trans-dienoic esters are less prone to autoxidation than cis isomers due to reduced steric strain, but prolonged exposure to oxygen can still lead to hydroperoxide formation.

Ester Hydrolysis

Under acidic or basic conditions, the ester bonds undergo hydrolysis to yield glycerol and free trans-Δ9,12-octadecadienoic acid. For example:

Saponification (base-catalyzed hydrolysis) would produce carboxylate salts. Reaction rates depend on steric hindrance from the trans configuration, which may slow hydrolysis compared to cis analogs .

Thermal Stability

The trans configuration imparts higher thermal stability compared to cis isomers. For instance, methyl linolelaidate decomposes at temperatures above 300°C , as evidenced by thermogravimetric analysis (TGA) data . Similar behavior is expected for the target compound.

Comparative Reactivity with Cis Isomers

The trans-dienoic structure influences reactivity:

-

Hydrogenation : Trans double bonds saturate slightly faster than cis due to lower steric hindrance .

-

Oxidation : Trans isomers exhibit slower autoxidation rates compared to cis counterparts (e.g., linoleic acid esters) .

Key Limitations in Available Data

-

Direct experimental data for the target compound is sparse; insights are derived from structurally related esters.

-

Solvent effects (e.g., hexane vs. aqueous systems) may alter reaction kinetics and thermodynamics.

Wissenschaftliche Forschungsanwendungen

Essential Fatty Acid Source

(9E,12E)-9,12-octadecadienoic acid is recognized as an essential fatty acid that plays a crucial role in mammalian nutrition. It is involved in the biosynthesis of various lipid compounds and is essential for maintaining cellular structures and functions . Research indicates that the compound can influence lipid metabolism and may contribute to cardiovascular health by modulating inflammatory responses and improving endothelial function .

Anti-inflammatory Properties

Studies have shown that (9E,12E)-9,12-octadecadienoic acid exhibits anti-inflammatory effects. Its application has been explored in the development of therapeutic agents aimed at treating chronic inflammatory diseases. For instance:

- Case Study : A study published in the Journal of Lipid Research demonstrated that dietary supplementation with this fatty acid reduced markers of inflammation in animal models of arthritis .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. It appears to modulate cell signaling pathways involved in cancer progression:

- Case Study : In vitro studies indicated that (9E,12E)-9,12-octadecadienoic acid inhibited the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .

Biochemical Reagent

(9E,12E)-9,12-octadecadienoic acid serves as a biochemical reagent in various life science research applications. It is used to study lipid metabolism and cellular signaling pathways due to its unsaturated structure which mimics natural fatty acids found in biological systems .

Wirkmechanismus

Targets: Dilinoelaidin likely interacts with cellular membranes, affecting lipid bilayers and signaling pathways.

Pathways: Further studies are needed to elucidate its precise mechanisms.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Dilinoelaidin liegt in seiner spezifischen Kombination von Linoelaidinsäure-Positionen.

Ähnliche Verbindungen: Obwohl Informationen rar sind, umfassen verwandte Verbindungen andere DAGs und Fettsäuren.

Biologische Aktivität

(9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester is a glycerol ester of linoleic acid, characterized by its long hydrocarbon chain and two double bonds at the 9th and 12th carbon positions. This compound is significant in biological systems as it contributes to the structure of triglycerides and phospholipids. Understanding its biological activity is crucial for potential applications in nutrition and pharmacology.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 336.51 g/mol. The structural representation indicates the presence of a glycerol backbone linked to the fatty acid moiety.

Biological Activities

Research indicates that (9E,9'E,12E,12'E)-9,12-octadecadienoic acid exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, potentially beneficial in treating conditions like arthritis and other inflammatory diseases.

- Hypocholesterolemic Effects : This compound has been associated with lowering cholesterol levels in various studies, making it a candidate for cardiovascular health.

- Antioxidant Activity : It exhibits antioxidant properties that help in reducing oxidative stress in cells.

- Antimicrobial Effects : Some research suggests that it may possess antimicrobial properties against certain pathogens.

The biological effects of (9E,9'E,12E,12'E)-9,12-octadecadienoic acid are mediated through various mechanisms:

- Cell Signaling Pathways : It interacts with cell membrane receptors and influences signaling pathways involved in inflammation and lipid metabolism.

- Gene Expression Modulation : This compound may alter the expression of genes related to lipid metabolism and inflammatory responses.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cardiovascular Health : A study demonstrated that dietary inclusion of this compound led to significant reductions in LDL cholesterol levels in animal models .

- Cancer Prevention : Research indicated that it might inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .

- Skin Health : Its anti-inflammatory properties have been explored for topical applications to manage skin conditions like eczema and acne .

Case Studies

Several case studies provide insights into the practical applications of (9E,9'E,12E,12'E)-9,12-octadecadienoic acid:

- Case Study 1 : In a clinical trial involving patients with hyperlipidemia, supplementation with this compound resulted in a statistically significant decrease in total cholesterol and triglyceride levels after eight weeks .

- Case Study 2 : A study on skin health reported improvements in symptoms of atopic dermatitis when using formulations containing this ester as an active ingredient .

Comparative Analysis

The following table summarizes the biological activities of (9E,9'E,12E,12'E)-9,12-octadecadienoic acid compared to other fatty acids:

| Compound Name | Anti-inflammatory | Hypocholesterolemic | Antioxidant | Antimicrobial |

|---|---|---|---|---|

| (9E,9'E,12E,12'E)-9,12-octadecadienoic acid | Yes | Yes | Yes | Yes |

| Oleic Acid | Moderate | Yes | Moderate | No |

| Linoleic Acid | Moderate | Yes | Moderate | Yes |

| Palmitic Acid | No | No | No | No |

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGMYIQHDZFFD-WVZYQCMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.